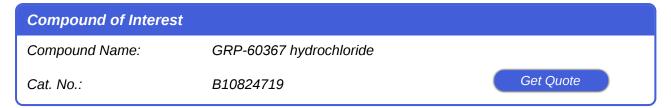


GRP-60367 Hydrochloride: A Technical Guide to its Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes currently available public information on **GRP-60367 hydrochloride**. Detailed proprietary data on its solubility and stability profile is limited. The experimental protocols described herein are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the rabies virus (RABV).[1][2][3] It functions as a viral entry inhibitor by specifically targeting the RABV glycoprotein (G protein), a critical component for the virus's entry into host cells.[1][4] With nanomolar potency against certain RABV strains, GRP-60367 hydrochloride presents a promising avenue for the development of novel antiviral therapies.[1][3][4] This technical guide provides a consolidated overview of the known solubility and stability characteristics of GRP-60367 hydrochloride, intended to aid researchers in its handling, formulation, and experimental design.

Core Physicochemical Properties



| Property | Value | Source |
|-------------------|----------------------------------|--------|
| Molecular Formula | C21H28CIN3O2 | [4] |
| Molecular Weight | 389.92 g/mol | [4] |
| Appearance | Solid, Off-white to light yellow | [4] |
| CAS Number | 2803211-60-9 | [4] |

Solubility Profile

The hydrochloride salt form of GRP-60367 is noted to possess enhanced water solubility and stability compared to its free base form. Quantitative aqueous solubility data is not publicly available. The compound's solubility has been primarily characterized in organic solvents and for in vivo formulations.

Solubility in Organic Solvents

| Solvent | Concentration | Method | Notes | Source |
|---------|--------------------------|--------|---|--------|
| DMSO | 250 mg/mL (641.16 mM) | - | Requires sonication. Hygroscopic DMSO can negatively impact solubility. | [4] |

Solubility in In Vivo Formulations

The following protocols have been reported to yield clear solutions for in vivo use.



| Formulation Vehicle | Final Concentration | Protocol | Source |
|-----------------------------------|------------------------|--|--------|
| DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL | Add 100 µL of a 20.8 mg/mL DMSO stock to 400 µL PEG300. Mix. Add 50 µL Tween-80. Mix. Add 450 µL Saline to a final volume of 1 mL. | [4] |
| DMSO, SBE-β-CD, Saline | ≥ 2.08 mg/mL | Add 100 μL of a 20.8 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in Saline. Mix. | [4] |
| DMSO, Corn oil | ≥ 2.08 mg/mL | Add 100 μL of a 20.8 mg/mL DMSO stock to 900 μL of Corn oil. Mix. (Note: Use with caution for dosing periods exceeding two weeks). | [4] |

Stability Profile

Detailed stability data from forced degradation studies are not publicly available. The following recommendations are based on supplier datasheets.

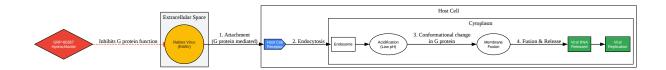
Storage Conditions



| Form | Temperature | Duration | Notes | Source |
|------------|-------------|----------|--|--------|
| Solid | 4°C | - | Store in a sealed container, away from moisture. | [4] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [4] |

Mechanism of Action: RABV Entry Inhibition

GRP-60367 hydrochloride acts by directly targeting the RABV G protein, which is essential for the initial stages of viral infection. The G protein mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. By interfering with the function of the G protein, **GRP-60367 hydrochloride** effectively blocks the entry of the virus into the host cell's cytoplasm.



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Caption: Rabies virus entry pathway and the inhibitory action of GRP-60367 hydrochloride.



Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a hydrochloride salt compound like GRP-60367. These should be considered as templates and require optimization and validation.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for aqueous solubility determination.

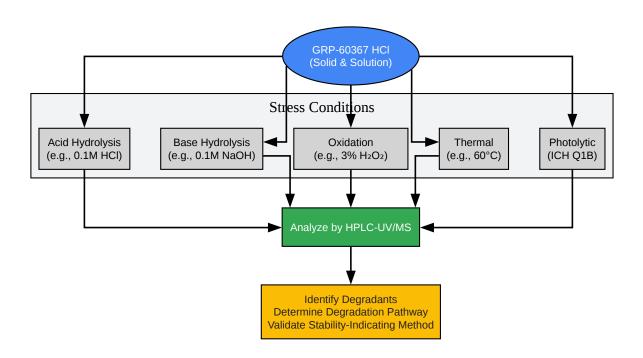
Methodology:

- Add an excess amount of GRP-60367 hydrochloride to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
- Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 μm PVDF) to remove any undissolved solid.
- Dilute the filtrate with an appropriate solvent and quantify the concentration of GRP-60367
 hydrochloride using a validated analytical method, such as High-Performance Liquid
 Chromatography with UV detection (HPLC-UV).
- The solubility is reported as the concentration of the compound in the clear filtrate.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[5][6]





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Caption: General workflow for forced degradation studies.

Methodology:

- Preparation of Samples: Prepare solutions of GRP-60367 hydrochloride in an appropriate solvent. For solid-state studies, use the neat powder.
- Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before analysis.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.



- Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).
- Photostability: Expose the solid drug and drug solution to light as per ICH Q1B guidelines (a combination of visible and UV light).
- Analysis: At various time points, analyze the stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.
- Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient in the presence of its degradation products.[7][8][9]

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